molecular formula C21H22ClN3O2 B4894349 3-[4-(2-CHLOROPHENYL)PIPERAZINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(2-CHLOROPHENYL)PIPERAZINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4894349
M. Wt: 383.9 g/mol
InChI Key: XJNWNRJJDRVRBS-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorophenyl)piperazino]-1-(3-methylphenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a dihydropyrrole ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-chlorophenyl)piperazino]-1-(3-methylphenyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and methylphenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chlorophenyl)piperazino]-1-(3-methylphenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and dihydropyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(2-Chlorophenyl)piperazino]-1-(3-methylphenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a lead compound for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-[4-(2-chlorophenyl)piperazino]-1-(3-methylphenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Chlorophenyl)piperazino]-1-(3-methylphenyl)dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both piperazine and dihydropyrrole rings. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-15-5-4-6-16(13-15)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)18-8-3-2-7-17(18)22/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNWNRJJDRVRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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